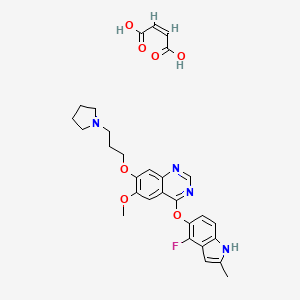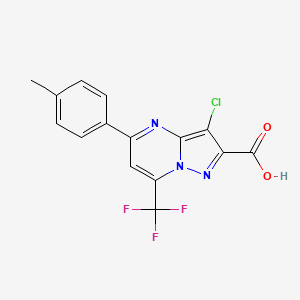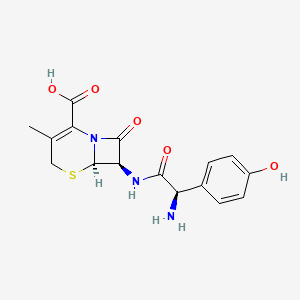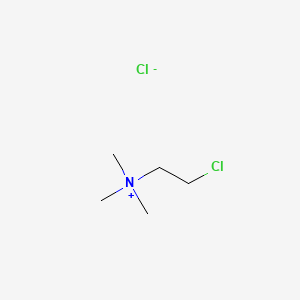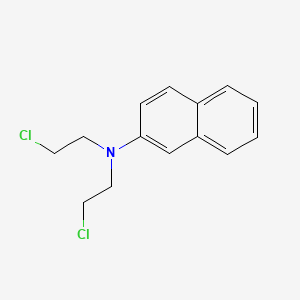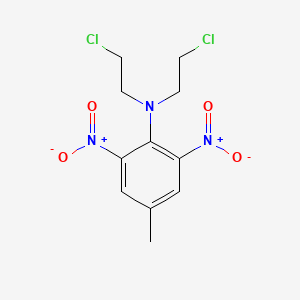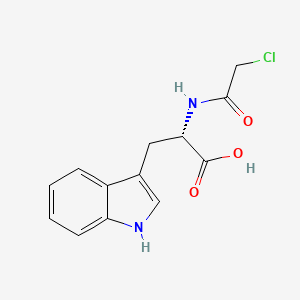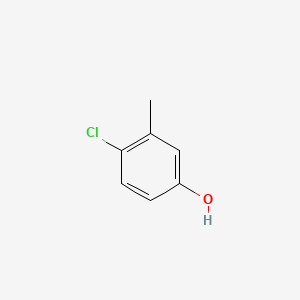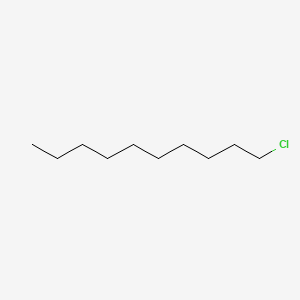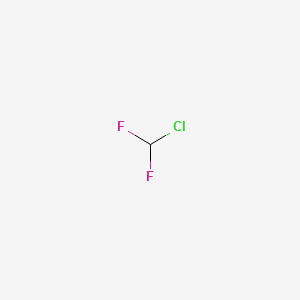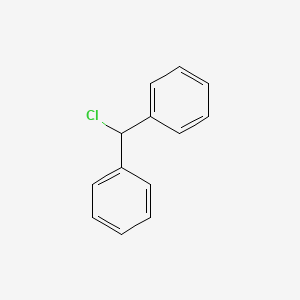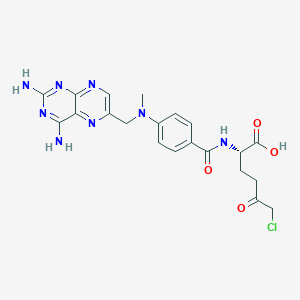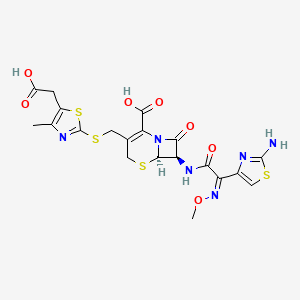
Cefodizim
Übersicht
Beschreibung
Cefodizim ist ein Cephalosporin-Antibiotikum der dritten Generation mit breitem Wirkungsspektrum gegen aerobe grampositive und gramnegative Bakterien . Es wird klinisch zur Behandlung von Infektionen der oberen und unteren Atemwege, Harnwegsinfektionen und Gonorrhoe eingesetzt . This compound ist ein bakterizides Antibiotikum, das Penicillin-bindende Proteine angreift, was zum endgültigen Absterben der Bakterienzelle führt .
Herstellungsmethoden
This compound kann durch verschiedene Methoden synthetisiert werden. Eine Methode beinhaltet die Verwendung von 7-Aminocephalosporansäure als Ausgangsmaterial, die einer Reihe von Reaktionen unterzogen wird, darunter Jodierung und Silylierungsschutz, um den Elternkern für this compound zu erzeugen . Eine andere Methode beinhaltet die Verwendung eines enzymkatalysierten Verfahrens zur Synthese von this compound-Natrium, was zu einer hohen Ausbeute und Reinheit des Produkts führt . Industrielle Produktionsmethoden beinhalten oft die Verwendung von Bortrifluoridgas oder Bortrifluoridkomplex als sauren Katalysator .
Wissenschaftliche Forschungsanwendungen
Cefodizim hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung. In der Chemie wird es verwendet, um die Bildung und Charakterisierung von Metallionenkomplexen zu untersuchen . In Biologie und Medizin wird this compound zur Behandlung bakterieller Infektionen und zur Untersuchung der Mechanismen der Antibiotikaresistenz eingesetzt . Es hat sich gezeigt, dass es gegen eine Vielzahl von Bakterienarten wirksam ist, darunter Enterobacteriaceae, Staphylococcus, Streptococcus, Haemophilus und Neisseria . This compound wird auch in klinischen Studien eingesetzt, um seine Wirksamkeit und Sicherheit bei der Behandlung verschiedener Arten von Infektionen zu evaluieren .
Wirkmechanismus
This compound übt seine Wirkung aus, indem es die Penicillin-bindenden Proteine (PBPs) 1A/B, 2 und 3 angreift, die an der Synthese bakterieller Zellwände beteiligt sind . Durch die Bindung an diese Proteine hemmt this compound die letzten Stadien der Zellwandsynthese, was zur Zelllyse und zum Tod führt . Dieser Mechanismus ähnelt dem anderer Beta-Lactam-Antibiotika, die ebenfalls PBPs angreifen, um die Zellwandsynthese zu stören .
Wirkmechanismus
Target of Action
Cefodizime is a third-generation cephalosporin antibiotic that primarily targets penicillin-binding proteins (PBPs) 1A/B, 2, and 3 . These proteins play a crucial role in the synthesis of the bacterial cell wall .
Mode of Action
Cefodizime operates through a mechanism of action common to beta-lactam antibiotics. It binds to and inactivates the PBPs, which are essential for bacterial cell wall synthesis . This interaction disrupts the cell wall structure, leading to the eventual death of the bacterial cell .
Biochemical Pathways
This prevents the cross-linking of peptidoglycan chains necessary for bacterial cell wall strength and rigidity .
Pharmacokinetics
Cefodizime exhibits almost 100% bioavailability when administered intramuscularly . The mean volume of distribution is approximately 6.2–8.51 . Protein binding of Cefodizime is 73–89% over the plasma concentration range . The drug penetrates into several tissues and body fluids such as lung, sputum, pleural and ascitic fluids, prostate, kidney, and urine . Total body clearance is low (35–52 ml/min) and clearance is predominantly renal with up to 80% of an intravenous dose recovered unchanged in the urine .
Result of Action
Cefodizime’s action results in the disruption of the bacterial cell wall, leading to cell death . It has broad-spectrum activity against aerobic gram-positive and gram-negative bacteria and is clinically effective against upper and lower respiratory tract infections, urinary tract infections, and gonorrhea .
Biochemische Analyse
Biochemical Properties
Cefodizime is a bactericidal antibiotic that targets penicillin-binding proteins (PBPs) 1A/B, 2, and 3 . These proteins are crucial for bacterial cell wall synthesis. By inhibiting these proteins, Cefodizime disrupts the cell wall structure, leading to the eventual death of the bacterial cell .
Cellular Effects
Cefodizime has demonstrated superior clinical efficacy that could be predicted from its in vitro experimental results . Certain immunomodulatory properties of the drug might account for its increased in vivo activity against specific bacterial species . These immunomodulatory properties stimulate some phagocyte and lymphocyte cellular functions when they have been impaired .
Molecular Mechanism
The molecular mechanism of Cefodizime involves its interaction with penicillin-binding proteins (PBPs) 1A/B, 2, and 3 . By binding to these proteins, Cefodizime inhibits the synthesis of the bacterial cell wall, leading to cell death .
Temporal Effects in Laboratory Settings
In clinical trials, side-effects possibly or probably related to Cefodizime occurred in only 1.34% of patients . The most frequent clinical adverse effects were related to the gastrointestinal tract or were skin reactions . In laboratory evaluation, the hematological parameters showed the expected changes in response to the cure of the infectious process .
Dosage Effects in Animal Models
In animal models, prophylactic administration of Cefodizime increases the survival of some strains of mice after challenge with Toxoplasma gondii or Candida albicans . Its curative effect in infections due to members of the Enterobacteriaceae is better than that expected from in vitro MIC determinations .
Metabolic Pathways
The specific metabolic pathways that Cefodizime is involved in are not fully annotated yet . Like other cephalosporins, it is expected to be metabolized in the liver and excreted via the kidneys.
Transport and Distribution
Cefodizime penetrates into several tissues and body fluids such as lung, sputum, pleural and ascitic fluids, prostate, kidney, and urine to give concentrations often exceeding the MICs of susceptible pathogens .
Subcellular Localization
Given its mechanism of action, it is expected to localize in the periplasmic space of bacteria where it interacts with penicillin-binding proteins to exert its bactericidal effect .
Vorbereitungsmethoden
Cefodizime can be synthesized through various methods. One method involves the use of 7-aminocephalosporanic acid as a starting material, which undergoes a series of reactions including iodination and silylation protection to generate the parent nucleus for cefodizime . Another method involves the use of an enzyme-catalyzed process to synthesize cefodizime sodium, which results in a high yield and purity of the product . Industrial production methods often involve the use of boron trifluoride gas or boron trifluoride complex as an acid catalyst .
Analyse Chemischer Reaktionen
Cefodizim unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Es ist bekannt, dass es Komplexe mit Metallionen wie Kupfer, Zink, Eisen, Kobalt und Aluminium bildet . Diese Komplexe können die antibakterielle Aktivität von this compound beeinflussen, wobei einige Metallkomplexe eine verringerte Aktivität gegen bestimmte Bakterien zeigen . Häufig verwendete Reagenzien in diesen Reaktionen sind Metallsalze und organische Lösungsmittel . Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, sind die Metallionenkomplexe von this compound .
Vergleich Mit ähnlichen Verbindungen
Cefodizim ähnelt anderen Cephalosporinen der dritten Generation wie Cefotaxim, Ceftriaxon und Cefuroxim . this compound hat eine längere Eliminationshalbwertszeit und kann immunmodulatorische Eigenschaften besitzen, die seine Wirksamkeit in vivo verbessern . Im Gegensatz zu einigen anderen Cephalosporinen ist this compound gegen bestimmte Bakterienstämme wirksam, die gegen andere Antibiotika resistent sind . Dies macht this compound zu einer wertvollen Alternative bei der Behandlung von Infektionen, die durch resistente Bakterienstämme verursacht werden .
Ähnliche Verbindungen::- Cefotaxim
- Ceftriaxon
- Cefuroxim
- Ceftizoxim
Eigenschaften
CAS-Nummer |
69739-16-8 |
|---|---|
Molekularformel |
C20H20N6O7S4 |
Molekulargewicht |
584.7 g/mol |
IUPAC-Name |
7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[5-(carboxymethyl)-4-methyl-1,3-thiazol-2-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C20H20N6O7S4/c1-7-10(3-11(27)28)37-20(22-7)36-5-8-4-34-17-13(16(30)26(17)14(8)18(31)32)24-15(29)12(25-33-2)9-6-35-19(21)23-9/h6,13,17H,3-5H2,1-2H3,(H2,21,23)(H,24,29)(H,27,28)(H,31,32)/b25-12- |
InChI-Schlüssel |
XDZKBRJLTGRPSS-ROTLSHHCSA-N |
Isomerische SMILES |
CC1=C(SC(=N1)SCC2=C(N3C(C(C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)O)CC(=O)O |
SMILES |
CC1=C(SC(=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O)CC(=O)O |
Kanonische SMILES |
CC1=C(SC(=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O)CC(=O)O |
Aussehen |
Solid powder |
| 69739-16-8 | |
Piktogramme |
Irritant; Health Hazard |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
cefodizime cefodizime disodium cefodizime, dipotassium salt, (6R-(6alpha,7beta(Z)))-isomer cefodizime, disodium salt, (6R-(6alpha,7beta(Z)))-isomer HR 221 HR-221 Modivid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


